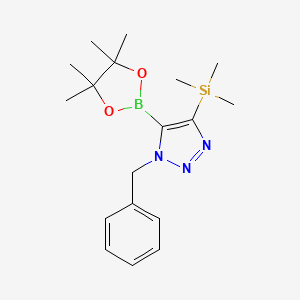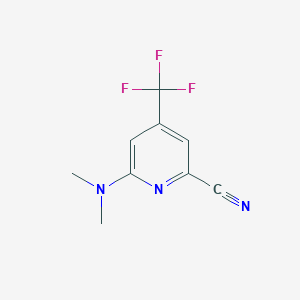
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile
描述
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H8F3N3 . It is used in the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile consists of a pyridine ring with a trifluoromethyl group, a dimethylamino group, and a carbonitrile group .Chemical Reactions Analysis
Trifluoromethylpyridines, including 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized through various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions .科学研究应用
Structural and Synthesis Studies
- Structure and Synthesis Analysis : Research has explored the structure and synthesis processes of pyridine derivatives, including those related to 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile. Studies like those by Gorobets et al. (2009) and Cetina et al. (2010) have contributed to understanding the structural aspects and synthesis pathways of these compounds, providing a foundation for further exploration in various scientific applications (Gorobets et al., 2009); (Cetina et al., 2010).
Catalysis and Chemical Reactions
- Catalysis and Synthesis : Studies such as those by Rahmani et al. (2018) have investigated the use of pyridine derivatives in catalysis, highlighting their efficiency in synthesizing various chemical compounds under specific conditions. This showcases the potential of 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile derivatives in facilitating complex chemical reactions (Rahmani et al., 2018).
Advanced Material Development
- Materials Science Applications : Research by Channapur et al. (2019) indicates the role of related pyridine derivatives in the development of new materials. Their work on synthesizing novel intermediates for the creation of trifluoromethylated azaindazole derivatives points towards the utility of these compounds in materials science (Channapur et al., 2019).
Pharmaceutical and Medicinal Chemistry
- Drug Development and Pharmacology : Pyridine derivatives, related to 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, have been explored in pharmaceutical and medicinal chemistry. Studies like those conducted by Flefel et al. (2018) have delved into the synthesis of novel pyridine derivatives, assessing their potential in pharmacological applications, including antimicrobial and antioxidant activities (Flefel et al., 2018).
Optical and Electronic Properties
- Optoelectronic Applications : The research by Roushdy et al. (2019) demonstrates the relevance of pyridine carbonitrile derivatives in optoelectronics, indicating their potential in developing optoelectronic devices due to their unique electronic and optical properties (Roushdy et al., 2019).
未来方向
属性
IUPAC Name |
6-(dimethylamino)-4-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15(2)8-4-6(9(10,11)12)3-7(5-13)14-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOYGXACFHHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)
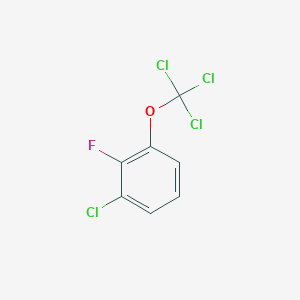

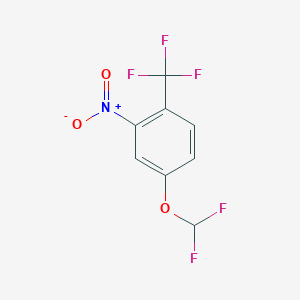
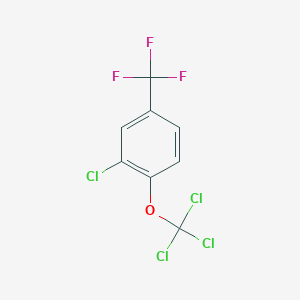
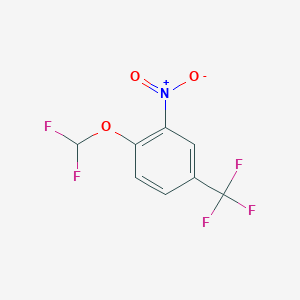
![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)

![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)

